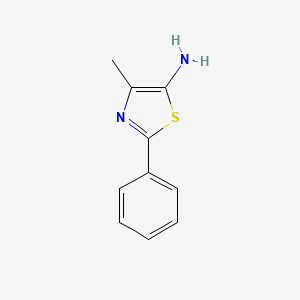

4-Methyl-2-phenyl-1,3-thiazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUISGYCYRYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249834-47-6 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Lawesson’s Reagent-Mediated Cyclization

- Starting Materials: N-(1-cyanoethyl)benzamide and Lawesson’s reagent.

- Reaction Conditions: The reaction is carried out in toluene at 100 °C for 48 hours in a sealed vessel.

- Procedure: N-(1-cyanoethyl)benzamide (2.87 mmol) is combined with Lawesson’s reagent (3.16 mmol) in 2 mL of toluene. The mixture is heated to promote cyclization and thiazole ring formation.

- Workup and Purification: After reaction completion, the mixture is cooled, concentrated, and purified by silica gel column chromatography using 10-25% ethyl acetate in hexanes.

- Yield: Approximately 27.1%.

- Characterization: Mass spectrometry confirms the molecular ion peak at m/z = 191.0 (M+H).

This method leverages the ability of Lawesson’s reagent to convert amide and cyano functionalities into thiazole rings efficiently. It is a robust method but requires prolonged heating and careful purification.

For the introduction of the amino group at the 5-position, reductive amination or nucleophilic substitution reactions are typically employed. For example:

- Reaction of thiazole intermediates with formaldehyde and ammonium salts under reductive conditions.

- Use of methylation reagents such as methyl iodide to introduce the methyl group at position 4.

Industrial Scale Considerations

Industrial synthesis often adapts batch or continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. Purification techniques include recrystallization and chromatographic methods to isolate the dihydrochloride salt form, which enhances solubility and stability for downstream applications.

| Parameter | Details |

|---|---|

| Solvent | Toluene (for Lawesson’s reagent method) |

| Temperature | 100 °C (Lawesson’s reagent method) |

| Reaction Time | 48 hours (Lawesson’s reagent method) |

| Molar Ratios | N-(1-cyanoethyl)benzamide : Lawesson’s reagent = 1 : 1.1 approx. |

| Purification | Silica gel chromatography (10-25% EtOAc/hexanes) |

| Yield | ~27.1% |

To ensure the identity, purity, and stability of 4-methyl-2-phenyl-1,3-thiazol-5-amine, the following analytical methods are critical:

| Technique | Purpose | Example Data/Notes |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight confirmation | m/z = 191.0 (M+H) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C) | Aromatic protons δ 7.2–7.8 ppm |

| Infrared Spectroscopy (IR) | Functional group identification | N-H stretch ~3300 cm⁻¹ |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | C18 column, acetonitrile/water gradient |

| Thermogravimetric Analysis (TGA) | Thermal stability evaluation | Decomposition temperature >200 °C |

- The Lawesson’s reagent method, despite moderate yield, is favored for its straightforward approach to thiazole ring construction from amide precursors.

- Reaction conditions such as temperature and solvent choice critically influence yield and purity.

- The amino group introduction is generally achieved via reductive amination or nucleophilic substitution, with subsequent salt formation (e.g., dihydrochloride) enhancing compound stability and solubility.

- Industrial processes emphasize mild reaction conditions and cost-effective raw materials to maintain scalability and environmental compliance.

- Purification by silica gel chromatography remains standard, although recrystallization is used for large-scale production to reduce solvent use and cost.

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Lawesson’s reagent cyclization | N-(1-cyanoethyl)benzamide + Lawesson’s reagent | Toluene, 100 °C, 48 h | 27.1 | Requires long reaction time, moderate yield |

| Thiourea + α-haloketone cyclization | Thiourea + α-haloketone derivatives | Acidic/neutral solvent, moderate heat | Not specified | Common for thiazole rings, adaptable for substitutions |

| Reductive amination for amine introduction | Thiazole intermediate + formaldehyde + ammonium chloride | Reductive conditions (e.g., NaBH₄) | Not specified | Final step to introduce amino group |

| Industrial scale synthesis | Adapted from above methods | Batch/continuous flow reactors | Higher yields expected | Emphasis on purity and scalability |

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methyl-2-phenyl-1,3-thiazol-5-amine belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its molecular formula is with a molecular weight of approximately 218.318 g/mol. The compound's structure includes a thiazole ring with a phenyl group and a methyl group, which contribute to its unique properties and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for several applications:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its structural features may enhance its ability to interact with microbial targets.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of certain cancer cell lines. Mechanistic studies are ongoing to elucidate its pathways of action.

- Enzyme Inhibition : Interaction studies indicate that this compound can bind to specific enzymes, potentially modulating their activity. This property is crucial for drug design and development.

Applications in Medicinal Chemistry

The compound's unique structure allows it to be utilized in various medicinal chemistry applications:

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial | Substituted thiazole with phenyl group |

| 2-Amino-thiazole | Structure | Anticancer | Contains amino group |

| 5-Methylthiazole | Structure | Antifungal | More basic thiazole without phenyl |

| 2-Phenylthiazole | Structure | Antimicrobial | Simpler structure |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF7). The study found that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, indicating its potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

The table below highlights key structural differences and biological implications of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and its analogs:

Key Findings from Comparative Studies

Halogenated derivatives (e.g., 5-(4-Cl-2-F-benzyl)-thiazol-2-amine) exhibit stronger electronic effects, which may enhance binding to biological targets via halogen bonds .

Metabolic Stability :

- The trifluoromethyl group in 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine increases metabolic stability due to its electron-withdrawing nature, a property absent in the methyl-substituted parent compound .

Structural Rigidity and Conjugation :

- Thiadiazole analogs (e.g., (E)-N-(4-Cl-benzylidene)-thiadiazol-2-amine) introduce an additional nitrogen atom, altering conjugation and redox properties. This modification correlates with broad-spectrum pesticidal activity .

Bulkier Substituents :

- Compounds like 2-Methyl-4-(2-methylpropyl)-1,3-thiazol-5-amine demonstrate that branched alkyl chains at position 4 significantly increase steric bulk, which may affect receptor binding or solubility .

Biologische Aktivität

4-Methyl-2-phenyl-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their presence in various pharmacologically active compounds, and this particular derivative has shown potential in several therapeutic areas, including anticancer and antimicrobial applications.

This compound features a thiazole ring, which contributes to its chemical reactivity and biological activity. The molecular structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C10H10N2S |

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Thiazole derivatives are known to exhibit aromaticity due to the delocalization of electrons within the ring structure, which enhances their interaction with biological targets.

Target Interactions

Research indicates that thiazole derivatives can inhibit key enzymes involved in cell proliferation and survival, making them potential candidates for cancer therapy. The compound may also act as an antimicrobial agent by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives, including this compound. Notably:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : In a study involving human glioblastoma U251 cells, the compound exhibited an IC50 value of approximately 20 µM, indicating significant potency against these cells .

- Mechanisms : The presence of the methyl group at position 4 on the phenyl ring is believed to enhance its activity by increasing electron density, facilitating better interaction with target proteins involved in cancer cell survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Inhibition Studies : The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Mode of Action : It is hypothesized that the thiazole ring disrupts cellular processes in bacteria, potentially through interference with nucleic acid synthesis or protein function .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Q. What are the common synthetic routes for 4-Methyl-2-phenyl-1,3-thiazol-5-amine?

A reliable method involves 1,3-dipolar cycloaddition reactions. For example, 4,4-dimethyl-2-phenyl-1,3-thiazol-5(4H)-thione reacts with organic azides under toluene reflux (90°C), yielding N-(1,3-thiazol-5(4H)-ylidene)amines via intermediate thiaziridine formation . Alternative approaches include nucleophilic substitution reactions on pre-functionalized thiazole cores, though reaction conditions (e.g., base selection, solvent polarity) must be optimized to avoid byproducts.

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR : Analyze δH and δC shifts to confirm substitution patterns (e.g., methyl and phenyl groups at positions 4 and 2, respectively).

- IR : Identify thiazole ring vibrations (~1600–1500 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify the molecular formula (e.g., C₁₀H₉N₂S⁺) . Cross-reference data with crystallographic studies (e.g., SHELX-refined structures) for validation .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used. Recrystallization from ethanol or methanol can improve purity, leveraging the compound’s moderate solubility in polar solvents. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography (e.g., SHELXL refinement) to confirm the solid-state structure . Cross-validate spectral data with computational simulations (DFT for NMR, IR) .

Q. What strategies optimize synthetic yield in multi-step protocols?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .

- Catalyst selection : Use Pd/C or CuI for coupling reactions involving thiazole cores.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

Q. How to design derivatives for biological activity studies?

Focus on modifying the phenyl or methyl groups to enhance lipophilicity or target interactions. For example:

- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve membrane permeability .

- Replace the methyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects in receptor binding . Evaluate derivatives via in vitro assays (e.g., CRF1 receptor antagonism or antitumor activity ).

Q. What computational tools predict reactivity or binding interactions?

- Docking studies : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., CRF1 receptors) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD simulations : Assess stability of thiazole-protein complexes over nanosecond timescales .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity?

- Dose-response validation : Re-test compounds under standardized conditions (e.g., IC₅₀ assays).

- Metabolic stability : Check for metabolite interference using liver microsome assays.

- Structural analogs : Compare activity trends across derivatives to identify critical pharmacophores .

Q. Why do crystallographic data sometimes conflict with spectroscopic assignments?

- Dynamic effects : Solution-phase NMR may average signals for flexible groups (e.g., amine rotamers), while X-ray structures reflect static conformations.

- Solvent inclusion : Crystallization solvents (e.g., water) can form hydrogen bonds, altering bond lengths vs. gas-phase DFT models .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for azide-thione cycloadditions to avoid hydrolysis .

- Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues .

- Biological assays : Use orthogonal assays (e.g., cAMP inhibition and ACTH secretion for CRF1 studies) to confirm mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.